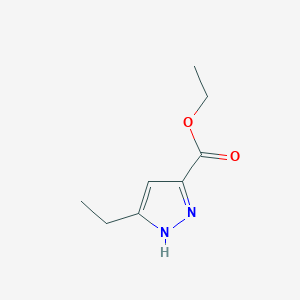![molecular formula C12H11Cl2F3N2O B3041284 (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone CAS No. 266361-80-2](/img/structure/B3041284.png)
(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone involves its interaction with the acetylcholinesterase enzyme. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an increase in its concentration in the synaptic cleft. This results in enhanced cholinergic neurotransmission and improved cognitive function. Additionally, this compound has been shown to have vasodilatory effects on the cardiovascular system, which may be due to its interaction with endothelial nitric oxide synthase.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, leading to improved cognitive function. Additionally, it has been shown to have vasodilatory effects on the cardiovascular system, which may be beneficial for the treatment of hypertension. This compound has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone in lab experiments is its high potency and specificity for the acetylcholinesterase enzyme. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. Additionally, its vasodilatory effects on the cardiovascular system make it a potential candidate for the treatment of hypertension. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone. One area of interest is its potential use in the treatment of Alzheimer's disease and other cognitive disorders. Further studies are needed to determine its efficacy and safety in humans. Additionally, its vasodilatory effects on the cardiovascular system make it a potential candidate for the treatment of hypertension, and further studies are needed to determine its effectiveness in this area. Finally, its anti-inflammatory effects make it a potential candidate for the treatment of inflammatory diseases, and further studies are needed to determine its potential in this area.
Applications De Recherche Scientifique
(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone has been used in a range of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer research. It has been shown to have potent inhibitory effects on the acetylcholinesterase enzyme, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, this compound has been shown to have vasodilatory effects on the cardiovascular system, making it a potential treatment for hypertension. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Safety and Hazards
The Material Safety Data Sheet (MSDS) indicates that this compound may cause eye and skin irritation, and may be harmful if swallowed. It may also cause irritation of the digestive tract and respiratory tract irritation. In case of exposure, the recommended first aid measures include flushing the eyes and skin with water, removing the person from exposure, and seeking medical aid .
Propriétés
IUPAC Name |
(2,6-dichloropyridin-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F3N2O/c13-9-5-7(6-10(14)18-9)11(20)19-3-1-8(2-4-19)12(15,16)17/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKWNKOTEBMXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CC(=NC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B3041201.png)












